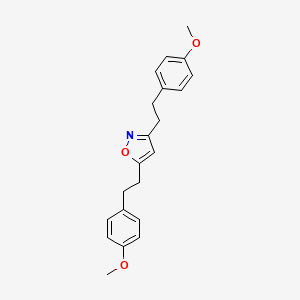
3,5-Bis(4-methoxyphenethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(4-methoxyphenethyl)isoxazole is a chemical compound belonging to the isoxazole class, characterized by its two methoxyphenethyl groups attached to the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-methoxyphenethyl)isoxazole typically involves the reaction of 4-methoxyphenylacetic acid with isoxazole derivatives under specific conditions. One common method is the condensation reaction, where the carboxylic acid group of 4-methoxyphenylacetic acid reacts with the isoxazole ring in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(4-methoxyphenethyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
3,5-Bis(4-methoxyphenethyl)isoxazole is similar to other isoxazole derivatives, such as 3,5-bis(4-methoxyphenyl)isoxazole and 3,5-bis(4-hydroxyphenethyl)isoxazole. its unique structural features, such as the presence of methoxy groups, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparación Con Compuestos Similares
3,5-Bis(4-methoxyphenyl)isoxazole
3,5-Bis(4-hydroxyphenethyl)isoxazole
3,5-Bis(4-methoxyphenyl)pyrazole
3,5-Bis(4-methoxyphenyl)thiazole
Propiedades
Número CAS |
88537-37-5 |
|---|---|
Fórmula molecular |
C21H23NO3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3,5-bis[2-(4-methoxyphenyl)ethyl]-1,2-oxazole |
InChI |
InChI=1S/C21H23NO3/c1-23-19-10-4-16(5-11-19)3-9-18-15-21(25-22-18)14-8-17-6-12-20(24-2)13-7-17/h4-7,10-13,15H,3,8-9,14H2,1-2H3 |
Clave InChI |
HLTWJWKNEMNGHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC2=CC(=NO2)CCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
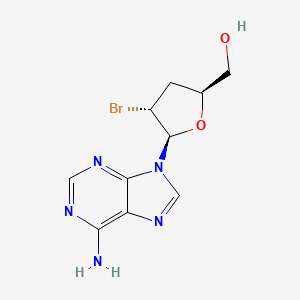
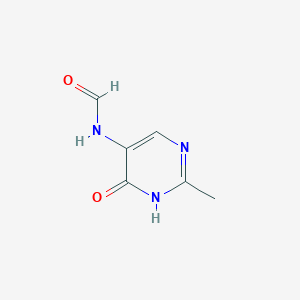
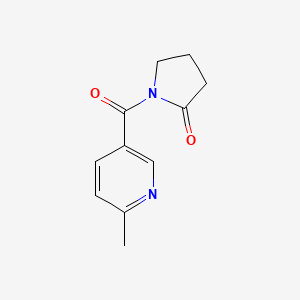
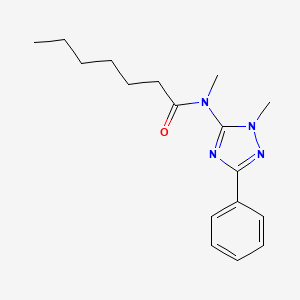
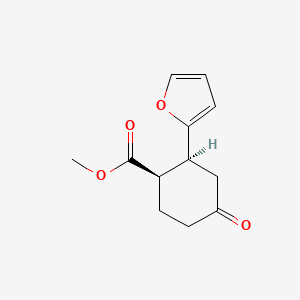
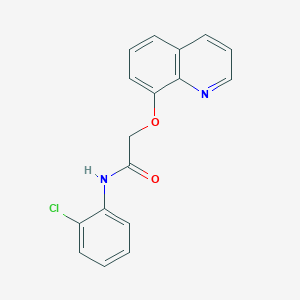
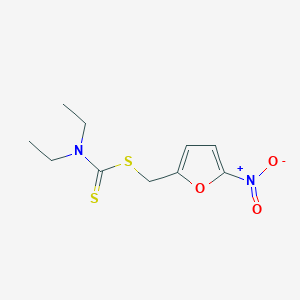
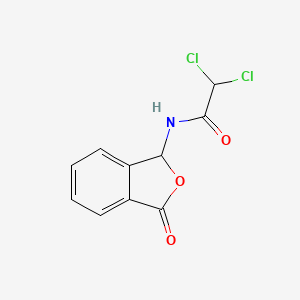
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

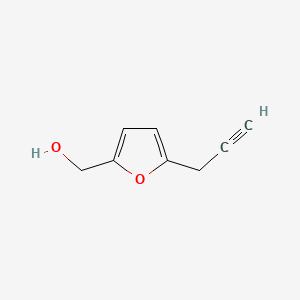
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
